molecular formula C16H19N5O2S3 B13354225 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13354225
M. Wt: 409.6 g/mol
InChI Key: WQOXLRHBFAJAGW-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in the presence of a catalytic amount of piperidine . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Biological Activity

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolothiadiazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a triazolo-thiadiazole nucleus, which is known for its pharmacological significance.
  • Functional Groups : The presence of a methylsulfonyl group and a phenylsulfanyl group enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of triazolothiadiazoles exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Antimicrobial Properties

The antimicrobial activity of triazolothiadiazole derivatives has been documented in several studies. These compounds have shown effectiveness against a range of bacterial strains and fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with essential metabolic processes .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to this class of compounds. Research findings suggest that these derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolothiadiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly influence the biological activity.
  • Stereochemistry : The stereochemical configuration around the piperidine moiety affects receptor binding and activity .

Case Studies

  • Anticancer Study : A derivative similar to the target compound was evaluated in vitro against MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest strong antimicrobial efficacy .

Pharmacokinetics and Molecular Modeling

In silico studies have been conducted to predict the pharmacokinetic properties of triazolothiadiazole derivatives. These studies assess absorption, distribution, metabolism, excretion (ADME), and potential toxicity. Molecular docking studies indicate favorable interactions with target proteins involved in disease pathways .

Properties

Molecular Formula

C16H19N5O2S3

Molecular Weight

409.6 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H19N5O2S3/c1-26(22,23)20-9-7-12(8-10-20)15-17-18-16-21(15)19-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

WQOXLRHBFAJAGW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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